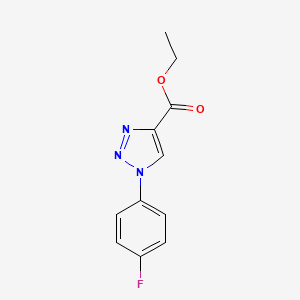

ethyl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-(4-fluorophenyl)triazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3O2/c1-2-17-11(16)10-7-15(14-13-10)9-5-3-8(12)4-6-9/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHCNSYMWLMIJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=N1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction involves the reaction of an azide with an alkyne to form the triazole ring. The specific steps are as follows:

Preparation of Azide: The starting material, 4-fluoroaniline, is converted to 4-fluorophenyl azide using sodium nitrite and sodium azide.

Cycloaddition Reaction: The 4-fluorophenyl azide is then reacted with ethyl propiolate in the presence of a copper(I) catalyst to form the triazole ring.

Esterification: The resulting triazole intermediate is esterified with ethanol to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The triazole ring can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

Substitution: Formation of substituted triazole derivatives.

Reduction: Formation of ethyl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-methanol.

Oxidation: Formation of oxidized triazole derivatives with potential biological activity.

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Research indicates that derivatives of triazoles exhibit strong antiproliferative effects against various cancer cell lines. For instance, compounds derived from ethyl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate have shown potential as inhibitors of key proteins involved in cancer progression. A study demonstrated that these compounds could induce apoptosis in lung cancer cells (H1299) through mechanisms involving the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of caspases .

- Antimicrobial Properties : The triazole moiety has been associated with antimicrobial activity. This compound can interact with microbial enzymes or receptors, potentially leading to the development of new antibiotics or antifungal agents.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO), which plays a role in immune response modulation. The binding interactions between the triazole derivatives and IDO have been elucidated through structural studies .

Agricultural Applications

The compound's unique properties make it suitable for agricultural applications, particularly as a pesticide or herbicide. Its ability to disrupt biological processes in target organisms can lead to effective pest control measures while minimizing harm to non-target species.

Material Science Applications

In material science, this compound is explored for its potential use in developing new materials with specific electronic or optical properties. The incorporation of triazole derivatives into polymers can enhance their thermal stability and mechanical properties.

Case Study 1: Antitumor Activity Evaluation

A study focusing on the synthesis and evaluation of gefitinib-triazole derivatives highlighted the anticancer potential of triazoles. The derivatives exhibited significant antiproliferative activity against non-small cell lung cancer cells by targeting the epidermal growth factor receptor (EGFR) .

Case Study 2: Enzyme Interaction Studies

Research on enzyme interactions has shown that triazole derivatives can form stable complexes with IDO. This interaction was characterized using X-ray crystallography and molecular docking studies, revealing insights into their binding affinities and mechanisms of action .

Mechanism of Action

The mechanism of action of ethyl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group may enhance binding affinity and specificity to these targets.

Comparison with Similar Compounds

Ethyl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate can be compared with other triazole derivatives such as:

1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylate: Similar structure but with a bromine atom instead of fluorine.

1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate: Similar structure but with a methyl group instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties, such as increased lipophilicity and metabolic stability.

Biological Activity

Ethyl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Chemical Formula : C₉H₈FN₃O₂

- Molecular Weight : 207.16 g/mol

- IUPAC Name : this compound

- CAS Number : 214541-35-2

- Appearance : White to off-white powder

Synthesis

This compound can be synthesized through a "click chemistry" approach involving the reaction of azides and alkynes. The specific reaction conditions and reagents can influence the yield and purity of the final product.

The biological activity of triazole derivatives often stems from their ability to interact with various biological targets:

- Antimicrobial Activity : Triazole compounds have been shown to exhibit antimicrobial properties against a range of pathogens. The mechanism typically involves inhibition of fungal cytochrome P450 enzymes, leading to disrupted ergosterol biosynthesis.

- Anticancer Activity : Studies indicate that triazoles can induce apoptosis in cancer cells by activating intrinsic pathways. They may also inhibit angiogenesis and metastasis by targeting specific signaling pathways.

Antimicrobial Activity

Triazole derivatives like this compound have demonstrated varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values are critical for assessing efficacy.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 16 | Moderate activity |

| Escherichia coli | 32 | Moderate activity |

| Candida albicans | 8 | Significant antifungal |

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Notable findings include:

- Cell Lines Tested : Jurkat T-cells, HeLa cells

- Mechanism : Induces apoptosis via mitochondrial pathway; observed morphological changes include chromatin condensation and membrane blebbing.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Jurkat T-cells | 5.0 | Apoptosis induction |

| HeLa cells | 12.0 | Cell cycle arrest |

Case Studies

Several studies have highlighted the biological effectiveness of triazole derivatives:

- Study on Anticancer Activity : A research article published in Frontiers in Chemistry demonstrated that triazole derivatives exhibited potent anticancer activity against various cancer cell lines, with this compound showing significant inhibition of cell proliferation (Liang et al., 2022) .

- Antimicrobial Evaluation : Another study evaluated the antimicrobial efficacy of triazoles against resistant strains of bacteria and fungi. The results indicated that certain derivatives had MIC values comparable to existing antibiotics (Sachdeva et al., 2022) .

Q & A

Q. What are the established synthetic routes for ethyl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate, and what are their key parameters?

The synthesis typically involves 1,3-dipolar cycloaddition between azides and alkynes (Click Chemistry). A common method includes:

- Step 1 : Preparation of 4-fluorophenyl azide via diazotization of 4-fluoroaniline with sodium nitrite and HCl, followed by reaction with sodium azide.

- Step 2 : Cycloaddition with ethyl propiolate under Cu(I) catalysis to form the triazole core.

- Key Parameters : Reaction temperature (60–80°C), solvent (DMSO/water mixture), and catalyst loading (5–10 mol% CuSO₄·5H₂O with sodium ascorbate) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm regioselectivity of the triazole ring and ester group positioning. For example, the ester carbonyl typically appears at ~165–170 ppm in ¹³C NMR .

- X-ray Crystallography : Resolves structural ambiguities, such as disorder in the cyclohexene ring (observed in related triazole derivatives) and dihedral angles between aromatic substituents (e.g., 76.4–89.9° for fluorophenyl groups) .

- LC-MS/MS : Validates molecular weight (311.31 g/mol) and fragmentation patterns .

Q. How can researchers address solubility limitations of this compound in aqueous systems?

- Co-solvents : Use DMSO or ethanol (10–20% v/v) to enhance solubility without denaturing proteins in biological assays .

- Derivatization : Introduce hydrophilic groups (e.g., carboxylate salts) via hydrolysis of the ester moiety under basic conditions (NaOH/EtOH, reflux) .

Advanced Research Questions

Q. How can reaction conditions be optimized using Design of Experiments (DOE) for higher yields?

DOE methodologies (e.g., Box-Behnken or Central Composite Design ) minimize experimental runs while identifying critical factors:

Q. What computational strategies are employed to predict reactivity and regioselectivity in triazole formation?

- Density Functional Theory (DFT) : Calculates transition-state energies to explain preferential formation of 1,4-disubstituted triazole over 1,5-isomer (ΔG‡ difference ~3–5 kcal/mol) .

- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics, showing DMSO stabilizes Cu(I)-acetylide intermediates .

- Machine Learning : Trains models on existing reaction datasets to predict optimal substrates for novel derivatives .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

- Case Study : Disordered crystal structures (e.g., split conformations in cyclohexene rings) may cause conflicting NMR assignments.

- Mitigation : Use High-Resolution Mass Spectrometry (HRMS) to confirm molecular formula, then re-examine crystallographic data with SHELXL refinement (R-factor < 0.05) .

- Dynamic NMR : Probe temperature-dependent splitting of signals caused by slow conformational exchange .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.